

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dicyclohexylethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dicyclohexylethane

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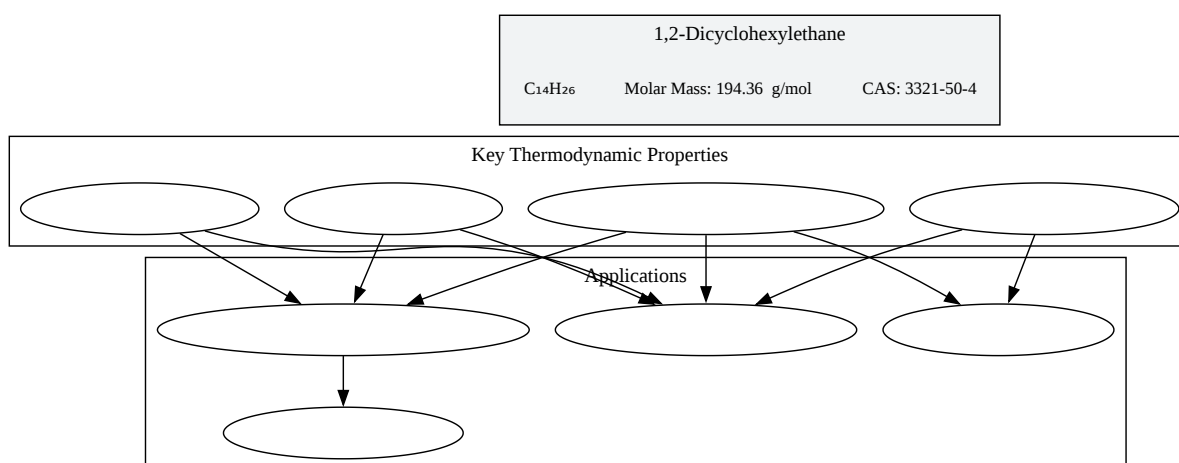
Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of **1,2-dicyclohexylethane** (C₁₄H₂₆, CAS No: 3321-50-4).[1] As a molecule with relevance in fields ranging from advanced materials to potential applications as a high-density fuel, a thorough understanding of its energetic landscape is crucial for process design, safety assessment, and computational modeling. This document synthesizes available, critically evaluated data for key thermodynamic parameters, including enthalpy of formation, heat capacity, vapor pressure, and phase transitions. The underlying principles of the experimental methodologies used to determine these properties are discussed to provide a deeper context for the data's application and limitations. All quantitative data is presented in standardized tables, and conceptual workflows are illustrated with diagrams to enhance clarity and utility for the target audience of research and development professionals.

Introduction to 1,2-Dicyclohexylethane

1,2-Dicyclohexylethane is a saturated hydrocarbon characterized by two cyclohexane rings linked by an ethane bridge.[1] Its molecular structure imparts a high density and a unique conformational landscape that influences its physical and chemical behavior. The thermodynamic properties of this compound are fundamental to understanding its stability,

reactivity, and phase behavior under varying conditions of temperature and pressure. Such data is indispensable for applications in chemical synthesis, reaction engineering, and in the development of novel materials where precise control of energy transfer is paramount.



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Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a cornerstone of thermochemistry, quantifying the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For **1,2-dicyclohexylethane**, this value provides a direct measure of its intrinsic stability. A more negative enthalpy of formation indicates greater energetic stability. This parameter is critical for calculating the heat of reaction for any chemical transformation involving this molecule, which is fundamental for reactor design and safety analysis.

Critically evaluated data for the enthalpy of formation of **1,2-dicyclohexylethane** in both the liquid and ideal gas phases are available, compiled from multiple experimental determinations.

[\[2\]](#)Table 1: Enthalpy of Formation of **1,2-Dicyclohexylethane**

Phase	Enthalpy of Formation ($\Delta_f H^\circ$) (kJ/mol)
Liquid	[Data from NIST/TRC WTT]
Ideal Gas	[Data from NIST/TRC WTT]

Note: Specific values are available through the NIST/TRC Web Thermo Tables (WTT) subscription database.[\[2\]](#)

Experimental Insight: Combustion Calorimetry

The standard enthalpy of formation of organic compounds like **1,2-dicyclohexylethane** is typically determined indirectly through combustion calorimetry. This robust and highly accurate technique involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a device known as a bomb calorimeter.

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The causality behind this experimental choice lies in the precision with which the heat released during combustion (the enthalpy of combustion, $\Delta_c H^\circ$) can be measured. By applying Hess's Law, and using the known standard enthalpies of formation of the combustion products (CO_2 and H_2O), the enthalpy of formation of the reactant (**1,2-dicyclohexylethane**) can be calculated with a high degree of confidence. The self-validating nature of this protocol is ensured through calibration of the calorimeter with a standard substance of known heat of combustion, such as benzoic acid, and meticulous control over the completeness of the combustion reaction.

Heat Capacity (C_p)

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It is an essential property for any process involving heat transfer and is crucial for

designing heating and cooling systems in a chemical plant. Furthermore, heat capacity data as a function of temperature are vital for calculating changes in enthalpy and entropy over different temperature ranges.

For **1,2-dicyclohexylethane**, experimental data for the heat capacity of the liquid phase at saturation pressure and the ideal gas phase at constant pressure are available over a wide range of temperatures.[\[2\]](#)

Table 2: Heat Capacity of **1,2-Dicyclohexylethane**

Phase	Temperature Range (K)
Liquid (at saturation)	284.59 - 750
Ideal Gas (constant pressure)	200 - 1000

Note: Specific values as a function of temperature are available through the NIST/TRC Web Thermo Tables (WTT) subscription database.[\[2\]](#)

Experimental Insight: Adiabatic Calorimetry

The heat capacity of condensed phases is often measured with high accuracy using adiabatic calorimetry. In this method, a known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The "adiabatic" aspect is critical; the sample cell is maintained in a vacuum and surrounded by a shield whose temperature is continuously adjusted to match that of the sample, thereby minimizing heat loss to the surroundings. This meticulous control is the reason for the high accuracy of this technique. The choice of adiabatic calorimetry is driven by the need to obtain accurate absolute heat capacity values, which are then integrated to calculate other thermodynamic functions like entropy and enthalpy as a function of temperature.

Phase Change Behavior

The phase transitions of a compound, including melting (fusion) and boiling (vaporization), are fundamental thermodynamic properties that dictate its physical state under given conditions. The temperatures at which these transitions occur, and the enthalpies associated with them,

are critical for separation processes, material handling, and defining the operational limits of a process.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a key indicator of a liquid's volatility and is essential for distillation calculations, safety assessments related to flammability, and environmental fate modeling. Experimental vapor pressure data for **1,2-dicyclohexylethane** are available over a broad temperature range.^[2] The relationship between vapor pressure and temperature can be used to calculate the enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) via the Clausius-Clapeyron equation. This value represents the energy required to transform one mole of the liquid into a gas at a constant temperature and pressure.

Table 3: Phase Change Properties of **1,2-Dicyclohexylethane**

Property	Value
Normal Boiling Point (K)	[Data from NIST/TRC WTT]
Triple Point Temperature (K)	[Data from NIST/TRC WTT]
Enthalpy of Fusion (kJ/mol)	[Data from NIST/TRC WTT]
Enthalpy of Vaporization (kJ/mol)	[Calculable from vapor pressure data]
Note: Specific values are available through the NIST/TRC Web Thermo Tables (WTT) subscription database. ^[2]	

Experimental Insight: Ebulliometry and Differential Scanning Calorimetry (DSC)

Vapor pressure is often measured using ebulliometric techniques, where the boiling point of the liquid is determined at various controlled pressures. The precision of both temperature and pressure measurement is paramount for the accuracy of the resulting data.

The enthalpy of fusion (melting) is commonly determined using Differential Scanning Calorimetry (DSC). In a DSC experiment, the sample and a reference material are subjected to

a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. When the sample melts, it absorbs energy (an endothermic process), resulting in a measurable peak in the heat flow signal. The area of this peak is directly proportional to the enthalpy of fusion. The choice of DSC is justified by its high sensitivity, small sample size requirement, and ability to provide both the melting temperature and the enthalpy of the transition in a single experiment.

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Conclusion

The thermodynamic properties of **1,2-dicyclohexylethane** presented in this guide provide a foundational dataset for researchers and engineers. The availability of critically evaluated data for enthalpy of formation, heat capacity, and phase change behavior, derived from rigorous experimental methodologies, enables reliable process modeling, safety analysis, and further scientific investigation. A comprehensive understanding of these properties is a prerequisite for the effective and safe application of this high-density hydrocarbon in advanced technologies.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dicyclohexylethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329587#thermodynamic-properties-of-1-2-dicyclohexylethane]

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